molecular formula C27H22BrN B13399291 N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

Cat. No.: B13399291
M. Wt: 440.4 g/mol
InChI Key: OSTUMQGJXAWAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromophenyl group, a dimethylfluorene moiety, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine typically involves the condensation of 4-bromoaniline with 9,9-dimethylfluorene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .

Scientific Research Applications

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine is unique due to its specific structural features, such as the combination of a bromophenyl group, a dimethylfluorene moiety, and a phenylamine group. These features contribute to its distinct chemical and physical properties, making it suitable for various applications in materials science, pharmaceuticals, and organic electronics .

Properties

Molecular Formula

C27H22BrN

Molecular Weight

440.4 g/mol

IUPAC Name

N-(4-bromophenyl)-9,9-dimethyl-N-phenylfluoren-2-amine

InChI

InChI=1S/C27H22BrN/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)29(20-8-4-3-5-9-20)21-14-12-19(28)13-15-21/h3-18H,1-2H3

InChI Key

OSTUMQGJXAWAIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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